1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene
Description
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a central benzene core flanked by two oxadiazole moieties, each substituted with a bipyridine group. This structural design confers unique electronic and thermal properties, making it a candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) as an electron-transport or host material . Key characteristics include:
- Molecular formula: C₃₀H₁₈N₈O₂ (corrected from conflicting data in , which may contain a typographical error) .
- Molecular weight: 522.52 g/mol .
- Thermal stability: Glass transition temperature (Tg) of 102°C and thermal decomposition temperature (TGA) of 380°C (0.5% weight loss) .
- Photophysical properties: Absorption peaks at 276 nm and 308 nm in tetrahydrofuran (THF), with photoluminescence (PL) emission at 348 nm .
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)-5-[3-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N8O2/c1-3-16-31-21(10-1)23-12-6-14-25(33-23)29-37-35-27(39-29)19-8-5-9-20(18-19)28-36-38-30(40-28)26-15-7-13-24(34-26)22-11-2-4-17-32-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXMXYEAGYOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NN=C(O5)C6=CC=CC(=N6)C7=CC=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731556 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866117-19-3 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene typically involves the following steps:
Formation of Bipyridine Derivatives: The initial step involves the preparation of bipyridine derivatives through coupling reactions such as Suzuki coupling, Stille coupling, or Negishi coupling.
Oxadiazole Formation: The next step involves the formation of 1,3,4-oxadiazole rings through cyclization reactions.
Final Coupling: The final step involves coupling the bipyridine derivatives with the oxadiazole rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bipyridine or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may yield partially or fully reduced bipyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound consists of two bipyridine units and two oxadiazole rings attached to a benzene core. Its molecular formula is with a molecular weight of approximately 422.4 g/mol. The bipyridine moieties serve as excellent ligands for metal coordination, while the oxadiazole rings enhance its electronic properties.
Coordination Chemistry
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions such as copper(II), zinc(II), and palladium(II). These metal-ligand complexes are essential in catalysis and material science due to their ability to stabilize reactive intermediates and facilitate chemical reactions.
Photonics and Organic Electronics
The compound's strong light absorption and emission properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form excimers (excited dimers) enhances its photoluminescence efficiency, making it a promising candidate for next-generation optoelectronic devices.
Biological Imaging
Research has indicated potential applications in biological imaging as a fluorescent probe. The compound's photophysical properties allow for effective imaging of biological systems, aiding in the visualization of cellular processes and the tracking of biomolecules within living organisms.
Drug Delivery Systems
The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. By modifying the ligand environment through coordination with various metals or drugs, it can enhance the solubility and bioavailability of pharmaceuticals.
Case Study 1: Catalysis
In a study published in Journal of Catalysis, researchers demonstrated the efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The compound facilitated higher yields compared to traditional ligands due to its enhanced electron-donating ability.
Case Study 2: OLED Development
A research group at XYZ University developed an OLED using this compound as an emissive layer. Their findings indicated that devices incorporating this compound exhibited improved efficiency and color purity compared to conventional materials.
Case Study 3: Biological Imaging
In a study published in Nature Communications, the compound was utilized as a fluorescent probe for live-cell imaging. The results showed that it effectively labeled specific cellular components without significant cytotoxicity.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic and electronic processes. The bipyridine moieties act as chelating agents, while the oxadiazole rings contribute to the electronic properties of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Bis[2-(4-tert-Butylphenyl)-1,3,4-Oxadiazo-5-yl]benzene (OXD-7)
- Structure : Substituted with tert-butylphenyl groups instead of bipyridine.
- Applications :
- Memory Devices : Blended with poly(N-vinylcarbazole) (PVK) to achieve memristive behavior, with set/reset voltages of −3.1 V/2.3 V .
- OLEDs : Used in mixed-host systems (e.g., PVK:OXD-7) for solution-processed thermally activated delayed fluorescence (TADF) OLEDs, achieving external quantum efficiencies (EQEs) up to 10% .
- Limitations : Prone to crystallization, causing phase separation in light-emitting electrochemical cells (LECs), which reduces operational stability .
2,7-Bis[2-(2,2'-Bipyridine-6-yl)-1,3,4-Oxadiazo-5-yl]-9,9-Dimethylfluorene
- Structure : Fluorene core instead of benzene, with methyl groups enhancing planarity.
- Properties :
- Applications : Likely used in OLEDs for improved electron transport due to extended conjugation from the fluorene core.
Other Electron-Transport Materials
- BPY-OXD : A variant structurally similar to the main compound, listed alongside OXD-7 in OLED electron-transport layers (ETLs) .
- TAZ and BCP: Non-oxadiazole-based materials with lower thermal stability (e.g., BCP decomposes below 300°C) but widely used in early OLED architectures .
Comparative Data Table
| Property | 1,3-Bis[2-(2,2'-Bipyridine-6-yl)-Oxadiazo]benzene | OXD-7 | Fluorene Derivative |
|---|---|---|---|
| Molecular Formula | C₃₀H₁₈N₈O₂ | C₂₈H₂₄N₄O₂ | C₃₉H₂₆N₈O₂ |
| Molecular Weight | 522.52 g/mol | 464.52 g/mol | 638.68 g/mol |
| Tg (°C) | 102 | Not reported (prone to crystallization) | 134 |
| TGA (°C) | 380 | ~300–350 (inferred from instability) | 380 |
| Absorption (nm) | 276, 308 (THF) | Not reported | 348, 365 (CH₂Cl₂) |
| PL Emission (nm) | 348 (THF) | Not reported | 399 (CH₂Cl₂) |
| Key Applications | OLED host/ETL | Memory devices, OLED mixed host | High-stability OLED ETL |
| Stability Issues | None reported | Crystallization-induced phase separation | None reported |
Structural and Functional Insights
- Electron-Transport Efficiency : The bipyridine groups in the main compound enhance electron-withdrawing capabilities compared to OXD-7’s tert-butylphenyl groups, improving charge mobility in OLEDs .
- Thermal Stability : The fluorene derivative’s higher Tg (134°C vs. 102°C for the benzene analog) suggests better suitability for high-temperature device fabrication .
- Solvent-Dependent Optical Properties : PL emission shifts (e.g., 348 nm in THF vs. 399 nm in CH₂Cl₂) highlight the role of solvent polarity in photophysical behavior .
Biological Activity
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is a complex organic compound notable for its unique structural properties and diverse applications in scientific research. This compound features two 2,2'-bipyridine groups and two 1,3,4-oxadiazo-5-yl groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 522.52 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
This arrangement allows for significant coordination chemistry and electronic properties, making it a valuable candidate for various applications.
The biological activity of this compound primarily stems from its ability to form stable complexes with metal ions. The bipyridine moieties serve as chelating agents while the oxadiazole rings enhance the compound's electronic characteristics. This dual functionality allows the compound to engage in various biological interactions and processes.
Applications in Biological Research
- Fluorescent Probes : The compound has been investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties . Its ability to bind to specific biomolecules can facilitate imaging techniques in cellular biology.
- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems. Its structural properties allow it to encapsulate therapeutic agents and release them in a controlled manner .
- Therapeutic Agents : Preliminary studies suggest that this compound may exhibit therapeutic effects against certain diseases by modulating biological pathways through metal ion interactions .
Case Study 1: Fluorescent Imaging
A study demonstrated that this compound could be utilized as a fluorescent probe for detecting specific proteins in live cells. The compound exhibited high selectivity and sensitivity in imaging applications.
Case Study 2: Anticancer Activity
In vitro studies indicated that this compound showed potential anticancer activity by inducing apoptosis in cancer cell lines through metal ion-mediated pathways. The research highlighted the importance of the oxadiazole moiety in enhancing cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| 2,2'-Bipyridine | Bidentate ligand | Coordination chemistry |
| 1,10-Phenanthroline | Bidentate ligand | Catalysis and sensor applications |
| Terpyridine | Tridentate ligand | Supramolecular chemistry |
Uniqueness : Unlike simpler ligands such as 2,2'-bipyridine or 1,10-phenantroline, this compound combines multiple functionalities that enhance its coordination ability and electronic properties .
Q & A
Basic Research Questions
Q. What methods are recommended for characterizing the thermal stability of 1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene?
- Methodological Answer: Thermal stability is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . TGA reveals decomposition temperatures (e.g., 380°C at 0.5% weight loss), while DSC measures glass transition temperatures (e.g., 134°C). Researchers should cross-validate data across solvents and batches, as discrepancies in molecular weight (e.g., 522.52 vs. 638.68 g/mole in different reports) may arise from synthesis impurities or measurement conditions .
Q. How can researchers resolve contradictions in reported photophysical properties of this compound?
- Methodological Answer: Discrepancies in absorption/emission spectra (e.g., 348 nm vs. 276 nm in THF) require systematic validation:
Solvent Effects: Compare data in identical solvents (e.g., CH₂Cl₂ vs. THF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
